![molecular formula C16H14N4 B12883069 6-Quinolinamine, 5-[(4-methylphenyl)azo]- CAS No. 41554-67-0](/img/structure/B12883069.png)
6-Quinolinamine, 5-[(4-methylphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Tolyldiazenyl)quinolin-6-amine is a quinoline derivative characterized by the presence of a p-tolyldiazenyl group at the 5-position and an amine group at the 6-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
The synthesis of 5-(p-Tolyldiazenyl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the diazotization of p-toluidine followed by coupling with 6-aminoquinoline. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of 6-aminoquinoline in an alkaline medium .
Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
5-(p-Tolyldiazenyl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Biology: It exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in anticancer research, with studies indicating its potential to inhibit the growth of cancer cells.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(p-Tolyldiazenyl)quinolin-6-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
5-(p-Tolyldiazenyl)quinolin-6-amine can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
Quinoline-4-carboxylic acid: Used in the synthesis of antimalarial drugs.
8-Hydroxyquinoline: Exhibits antifungal and antibacterial activities.
The uniqueness of 5-(p-Tolyldiazenyl)quinolin-6-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
41554-67-0 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
5-[(4-methylphenyl)diazenyl]quinolin-6-amine |
InChI |
InChI=1S/C16H14N4/c1-11-4-6-12(7-5-11)19-20-16-13-3-2-10-18-15(13)9-8-14(16)17/h2-10H,17H2,1H3 |
InChI Key |
CAZZEYJUPDZVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


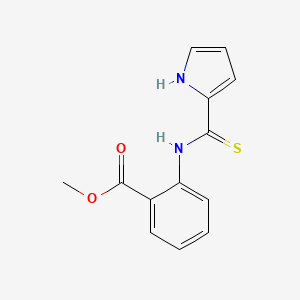
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
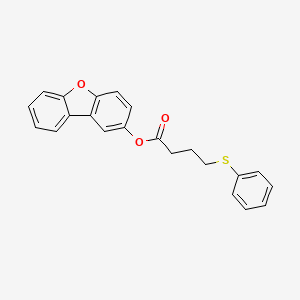
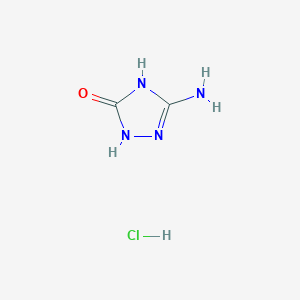

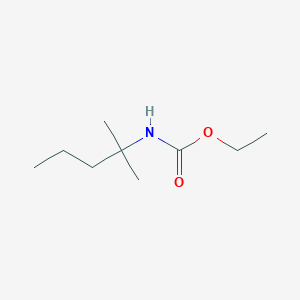


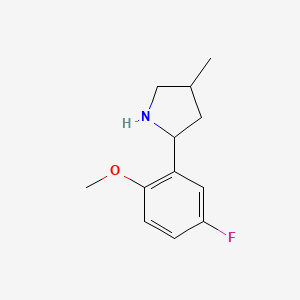
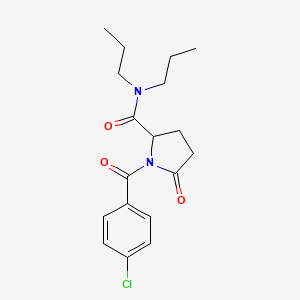
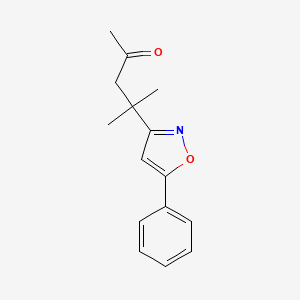

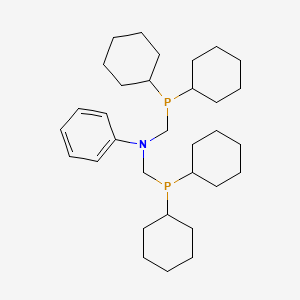
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
